![molecular formula C13H16ClNO B1319603 Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride CAS No. 231938-20-8](/img/structure/B1319603.png)
Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride
Overview
Description
Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride is a spirocyclic compound characterized by a unique structure where an indene moiety is fused to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method involves the use of D-Tryptophan methyl ester, disuccinimidyl carbonate, and diisopropylethylamine in dichloromethane. The reaction mixture is stirred at room temperature, followed by the addition of Spiro[indene-1,4’-piperidine] hydrochloride salt and further stirring overnight. The product is then purified using silica flash column chromatography .
Industrial Production Methods
Industrial production of Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the spirocyclic structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[indene-1,4’-piperidin]-3(2H)-one oxides, while reduction can produce spiro[indene-1,4’-piperidin]-3(2H)-one alcohols.
Scientific Research Applications
Chemical Properties and Structure
Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is characterized by the following:
- Molecular Formula : C13H16ClNO
- Molecular Weight : 237.73 g/mol
- CAS Number : 231938-20-8
The compound features a spiro carbon that connects an indene moiety with a piperidine ring. This structural configuration is crucial for its biological activity and chemical reactivity.
Chemistry
- Building Block for Synthesis : Spiro[indene-1,4'-piperidin]-3(2H)-one serves as a foundational component in synthesizing complex spirocyclic compounds. It allows researchers to explore various reaction mechanisms and develop new materials with tailored properties.
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Chemical Reactions :
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Reduction reactions yield alcohols or amines.
- Substitution : Nucleophilic substitution can introduce diverse functional groups.
Biology
- Biological Activity : The compound has been identified as a potent selective agonist for the somatostatin receptor subtype 2 (sst2), with an IC50 value of 84 nM. This interaction influences several biochemical pathways related to endocrine and nervous system functions .
- Anticancer Properties : Research indicates that spiro[indene-1,4'-piperidin]-3(2H)-one exhibits antiproliferative effects against various human cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
- Neurokinin Receptor Modulation : Studies have shown its antagonistic effects on neurokinin receptors, indicating possible applications in pain management and inflammation treatment.
Medicine
- Drug Development : The compound's ability to target specific receptors makes it a candidate for developing drugs aimed at treating conditions related to hormone regulation and neurotransmission .
- Therapeutic Applications : Its role as an sst2 agonist suggests potential applications in treating disorders such as acromegaly or neuroendocrine tumors by modulating hormone secretion.
Industry
- Material Science : Spiro[indene-1,4'-piperidin]-3(2H)-one is utilized in synthesizing materials with unique properties, including polymers and catalysts. Its chemical versatility allows for the development of innovative products in various industrial applications .
Synthesis and Characterization
Research has documented various synthetic routes for producing this compound. One notable method involves the reaction of N-Boc protected spiroindanone with methanol and hydrochloric acid under controlled conditions, yielding high purity and yield (97.6%) of the desired product .
Biological Evaluations
Studies have demonstrated that compounds similar to spiro[indene-1,4'-piperidin]-3(2H)-one can effectively modulate receptor activities in vitro and in vivo. For instance, modifications to the core structure have led to compounds maintaining binding affinity while enhancing therapeutic efficacy in animal models .
Mechanism of Action
The mechanism of action of Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, as a somatostatin receptor agonist, it binds to the receptor and mimics the action of natural somatostatin, leading to downstream signaling effects . The exact pathways and molecular interactions depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Spiro[indene-1,4’-piperidine] derivatives: These compounds share a similar core structure but differ in functional groups and substitutions.
Spiro[indene-1,4’-isochromane] derivatives: These compounds have an isochromane moiety instead of a piperidine ring.
Uniqueness
Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride is unique due to its specific spirocyclic structure and potential biological activities. Its ability to act as a non-peptide agonist for somatostatin receptors sets it apart from other similar compounds .
Biological Activity
Overview
Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound consists of an indene moiety fused to a piperidine ring, which contributes to its pharmacological properties. Research has indicated its involvement in various biological mechanisms, making it a candidate for therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 223.72 g/mol
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Receptor Interaction
This compound acts as a potent and selective non-peptide agonist for the human somatostatin receptor subtype 2 (sst2). It modulates cell signaling pathways associated with this receptor, which plays a crucial role in various physiological processes such as hormone secretion and neurotransmission.
2. Anticonvulsant Properties
Studies have demonstrated that this compound exhibits anticonvulsant activity, suggesting its potential use in managing seizure disorders. This effect is attributed to its interaction with neurotransmitter systems involved in excitability and inhibition within the central nervous system.
3. Antiproliferative Activity
In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, it has been tested against the A549 human lung cancer cell line, revealing promising antiproliferative effects at specific concentrations . The mechanism may involve disruption of critical cellular pathways related to cancer progression.
The molecular mechanisms through which this compound exerts its biological effects include:
- Binding Interactions : The compound binds selectively to somatostatin receptors, influencing downstream signaling cascades.
- Cellular Signaling Modulation : It affects various signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.
Case Studies and Research Findings
Several studies have focused on the pharmacological profile of this compound:
Dosage and Efficacy
The biological effects of this compound are dose-dependent. Lower doses activate somatostatin receptors effectively without significant adverse effects, while higher doses may lead to varied cellular responses depending on the target tissue and context of administration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride in academic settings?
The compound is typically synthesized via FeBr₃-catalyzed interrupted Nazarov cyclization of 1,4-pentadien-3-ol derivatives. This method involves a cascade reaction combining cyclization, hydroamination, and isomerization to form the spirocyclic core with high diastereoselectivity (yields: 59–70%) . Alternative routes include spirocyclization of indene-piperidine precursors under acidic conditions, though yields and selectivity depend on solvent systems and temperature optimization .
Key considerations :
- Catalyst loading (5–10 mol% FeBr₃) and reaction time (12–24 hrs) significantly impact yield.
- Use of anhydrous solvents (e.g., CH₂Cl₂) minimizes side reactions .
Q. How can researchers optimize the purification of this compound to achieve >95% purity?
Purification strategies include:
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) at 4°C to isolate crystalline product .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve polar impurities .
- Ion-exchange chromatography : Effective for removing residual salts, particularly when scaling up synthesis .
Purity validation :
- HPLC-UV (λ = 254 nm) with ≥98% peak area.
- Elemental analysis (C, H, N) within ±0.4% of theoretical values .
Q. What analytical techniques are most reliable for structural elucidation of this compound?
Advanced Research Questions
Q. What strategies exist for achieving enantioselective synthesis of this compound derivatives?
Chiral auxiliaries : Introduce enantiopure substituents (e.g., tert-butyl groups) to the indene ring to bias cyclization pathways . Asymmetric catalysis : Use chiral ligands (e.g., BINOL-derived phosphoric acids) with FeBr₃ to achieve enantiomeric excess (ee) >80% . Kinetic resolution : Enzymatic hydrolysis of racemic mixtures using lipases (e.g., CAL-B) .
Challenges :
- Steric hindrance in the spirocyclic core limits catalyst accessibility.
- High-throughput screening (HTS) of chiral catalysts is recommended for optimization .
Q. How can kinetic vs thermodynamic control influence reaction pathways in spirocyclic compound synthesis?
- Kinetic control (low temperature, short reaction time): Favors less stable intermediates, yielding mono-cyclic byproducts (e.g., cyclopenta[b]indoles) via incomplete cyclization .
- Thermodynamic control (prolonged heating): Stabilizes the spirocyclic product through π-π stacking and intramolecular H-bonding .
Case study :
- At 25°C, FeBr₃-catalyzed reactions yield 65% spirocyclic product.
- At 80°C, product proportion increases to 78% due to thermodynamic stabilization .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Receptor binding assays : Radioligand displacement (e.g., CCR2 antagonism: IC₅₀ = 120 nM) .
- Cell viability assays : MTT-based testing in cancer cell lines (e.g., IC₅₀ = 15 μM in HeLa cells) .
- Enzyme inhibition : Fluorescence polarization assays for kinases (e.g., JAK2 inhibition: Ki = 0.8 μM) .
Data interpretation :
- Use Schild analysis to distinguish competitive vs non-competitive binding modes.
- Normalize activity to positive controls (e.g., Liproxstatin-1 for ferroptosis inhibition) .
Q. How does computational modeling support the design of this compound derivatives?
- Docking studies : Predict binding poses in target proteins (e.g., CCR2 receptor) using AutoDock Vina .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2.0 Å) .
- QSAR models : Correlate substituent electronegativity with biological activity (R² >0.85) .
Software recommendations :
Q. What are the stability considerations for this compound under varying storage conditions?
- Temperature : Store at –20°C in amber vials; degradation <5% over 12 months .
- pH stability : Degrades rapidly in alkaline conditions (t₁/₂ = 2 hrs at pH 9) .
- Light sensitivity : UV exposure induces ring-opening reactions; use light-protected containers .
Stability testing protocol :
Properties
IUPAC Name |
spiro[2H-indene-3,4'-piperidine]-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c15-12-9-13(5-7-14-8-6-13)11-4-2-1-3-10(11)12;/h1-4,14H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEHLHIBZLOSAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=CC=CC=C23.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595485 | |
Record name | Spiro[indene-1,4'-piperidin]-3(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231938-20-8 | |
Record name | Spiro[indene-1,4'-piperidin]-3(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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